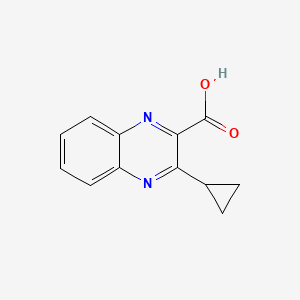
3-Cyclopropylquinoxaline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropylquinoxaline-2-carboxylic acid is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.224. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
A series of hydroquinolines derivatives, including 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, have been synthesized through cyclocondensation and alkylation reactions. These compounds were characterized using spectroscopic methods and X-ray diffraction techniques to understand their molecular structures and intermolecular interactions. Their antioxidant activities were evaluated, showing significant potential in biological applications (Filali Baba et al., 2019).
Advanced Synthesis Techniques
Research on the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives highlighted a novel cyclopropanation process. This work demonstrated a new approach to creating doubly constrained 1-aminocyclopropane-1-carboxylic acid systems, contributing to the field of organic synthesis and offering insights into the creation of complex molecular structures (Szakonyi et al., 2002).
Physicochemical Studies
Investigations into the physicochemical properties of closely related compounds, such as 1-cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, have been conducted. These studies aimed to improve the crystallization and purification processes of pharmaceutical compounds, demonstrating the relevance of understanding the melting and dissociation properties of chemical precursors (Qiuxiang, 2002).
Mecanismo De Acción
Target of Action
It’s known that carboxylic acids can react with various biological targets such as enzymes and receptors . The specific targets for 3-Cyclopropylquinoxaline-2-carboxylic acid could be determined through further experimental studies.
Mode of Action
The mode of action of this compound is likely to involve interactions with its targets via covalent bonding . The compound may bind to a nucleophilic amino acid residue in the target protein, leading to a reaction that forms a covalent bond . This bond formation can result in changes to the target protein’s function, potentially altering cellular processes .
Biochemical Pathways
Carboxylic acids can participate in various metabolic pathways, including catabolic pathways that break down larger molecules into smaller ones . The compound could potentially affect these pathways, leading to downstream effects on cellular metabolism .
Pharmacokinetics
The properties of carboxylic acids suggest that they can be absorbed and distributed in the body, metabolized by enzymatic processes, and excreted via renal pathways . These properties can impact the bioavailability of this compound, influencing its therapeutic potential.
Result of Action
The interaction of carboxylic acids with their targets can lead to changes in cellular processes, potentially affecting cell function . The specific effects of this compound would depend on its specific targets and the nature of its interactions with these targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s action can be influenced by the physiological environment within the body, including factors such as the presence of binding proteins, the state of the immune system, and individual metabolic differences.
Análisis Bioquímico
Biochemical Properties
As a carboxylic acid, it can participate in various reactions such as esterification and amide formation
Metabolic Pathways
Carboxylic acids can participate in various metabolic pathways, and they can affect metabolic flux or metabolite levels
Subcellular Localization
It could potentially have targeting signals or post-translational modifications that direct it to specific compartments or organelles
Propiedades
IUPAC Name |
3-cyclopropylquinoxaline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)11-10(7-5-6-7)13-8-3-1-2-4-9(8)14-11/h1-4,7H,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJKYRSNQQDUER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
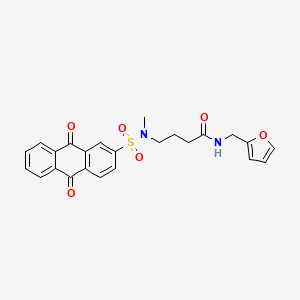
![3-allyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2507852.png)

![4-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2507855.png)
![N-[2-(cyclohexen-1-yl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2507858.png)

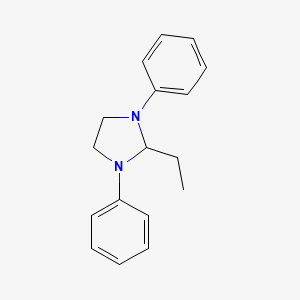


![(2,2-Difluorospiro[2.3]hexan-1-yl)methanesulfonyl chloride](/img/structure/B2507866.png)
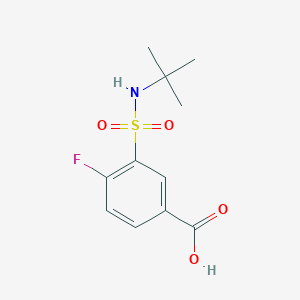
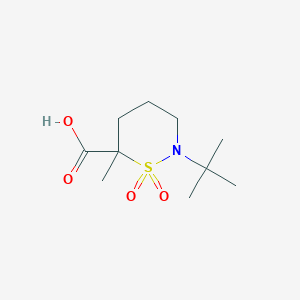
![Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate](/img/structure/B2507872.png)
![2-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2507874.png)
